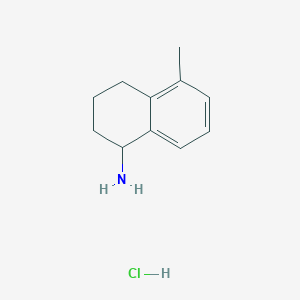

5-Methyl-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride

Description

5-Methyl-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride is a tetrahydronaphthalene derivative with a methyl group at position 5 and an amine group at position 1, forming a hydrochloride salt. Structurally, it features a partially hydrogenated naphthalene ring system, which confers rigidity and influences its physicochemical properties. The compound’s molecular formula is C₁₁H₁₆ClN (calculated molecular weight: 197.70 g/mol).

Properties

IUPAC Name |

5-methyl-1,2,3,4-tetrahydronaphthalen-1-amine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15N.ClH/c1-8-4-2-6-10-9(8)5-3-7-11(10)12;/h2,4,6,11H,3,5,7,12H2,1H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TZMYJYRNPJFPHL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2CCCC(C2=CC=C1)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16ClN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

197.70 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methyl-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride can be achieved through the reaction of 4-hydroxy-1,2,3,4-tetrahydronaphthalene with methylamine . The reaction typically involves heating the reactants under reflux conditions in the presence of a suitable solvent, such as ethanol or methanol. The product is then purified by recrystallization from an appropriate solvent.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to maximize yield and purity, often involving the use of catalysts and controlled temperature and pressure conditions. The final product is typically obtained through crystallization and drying processes.

Chemical Reactions Analysis

Types of Reactions

5-Methyl-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding naphthalenone derivatives.

Reduction: It can be reduced to form more saturated amine derivatives.

Substitution: The amine group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

The major products formed from these reactions include naphthalenone derivatives, more saturated amine derivatives, and various substituted naphthalene compounds.

Scientific Research Applications

5-Methyl-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride has several scientific research applications:

Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.

Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for pharmaceutical compounds.

Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other organic compounds.

Mechanism of Action

The mechanism of action of 5-Methyl-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved.

Comparison with Similar Compounds

Comparison with Similar Compounds

Tetrahydronaphthalenamine derivatives exhibit diverse biological activities and physicochemical properties depending on substituent positions and functional groups. Below is a comparative analysis of structurally related compounds:

Structural Analogues

Key Differences and Implications

- Substituent Effects: Methyl vs. Methoxy Group: The 5-methoxy analogue (C₁₁H₁₆ClNO) introduces hydrogen-bonding capacity, which may affect solubility and metabolic stability . Aryl/Complex Substituents: Sertraline’s 3,4-dichlorophenyl and N-methyl groups are critical for serotonin reuptake inhibition, highlighting the importance of bulky, electron-withdrawing substituents for target engagement .

Synthetic Complexity :

Physicochemical Properties :

- Melting Points : Derivatives with bulky substituents (e.g., cyclohexyl in 5l) exhibit higher melting points (137–139°C) compared to oily compounds like 5m (cyclooctyl derivative) .

- Solubility : Hydrochloride salts generally improve aqueous solubility, critical for bioavailability in drug development .

Biological Activity

5-Methyl-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride (CAS Number: 2250243-14-0) is a compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

- Molecular Formula : C11H16ClN

- Molecular Weight : 197.71 g/mol

- IUPAC Name : (R)-5-methyl-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride

- Purity : Typically 95% or higher in commercial preparations .

Antimicrobial Activity

Recent studies have highlighted the compound's potential as an antimicrobial agent. For instance, a high-throughput screening of a diverse chemical library identified several analogs with inhibitory effects against Mycobacterium tuberculosis, with minimum inhibitory concentrations (MIC) below 20 µM for some compounds. This suggests that this compound may exhibit similar properties .

Study on Antimicrobial Efficacy

In a recent study focusing on novel chemical entities against Mycobacterium tuberculosis, compounds structurally related to this compound were tested. The findings indicated that several analogs had MIC values significantly lower than 20 µM, demonstrating promising antibacterial activity .

| Compound | MIC (µM) | Activity |

|---|---|---|

| Compound A | <10 | Potent |

| Compound B | 15 | Moderate |

| Compound C | >20 | Weak |

This table summarizes the efficacy of selected compounds in inhibiting bacterial growth.

Cytotoxicity Studies

Cytotoxicity assessments conducted on HepG2 liver cancer cells have shown that certain derivatives of tetrahydronaphthalene compounds can induce apoptosis at specific concentrations. While detailed studies on this compound are scarce, the structural similarities suggest potential for similar effects .

Safety Profile

The safety profile of this compound indicates moderate toxicity with hazard statements including irritation to skin and eyes (H315-H319). Precautionary measures include avoiding inhalation and contact with skin and eyes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.